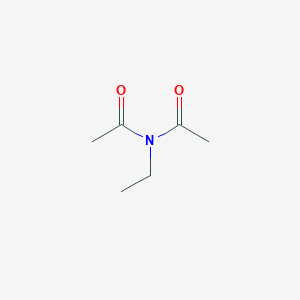

N-Acetyl-N-ethylacetamide

Description

N-Acetyl-N-ethylacetamide (systematic IUPAC name: N-Ethyl-N-acetylacetamide) is a substituted acetamide characterized by an ethyl group and an acetyl group attached to the nitrogen atom of the acetamide backbone. Such compounds typically exhibit moderate polarity, making them useful in organic synthesis, pharmaceutical intermediates, or solvent applications. The acetyl group enhances stability and influences hydrogen-bonding capacity, while the ethyl group contributes to lipophilicity .

Properties

IUPAC Name |

N-acetyl-N-ethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-7(5(2)8)6(3)9/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUWATVJTLBCFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166071 | |

| Record name | N-Acetyl-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1563-83-3 | |

| Record name | N-Acetyl-N-ethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1563-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-N-ethylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-N-ethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-N-ethylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Comparison with Structural Analogs

N,N-Diethylacetamide (CAS 685-91-6)

- Structure : Two ethyl groups attached to the acetamide nitrogen.

- Molecular Weight : 115.18 g/mol (vs. ~129.16 g/mol for N-Acetyl-N-ethylacetamide, estimated).

- Properties: Higher lipophilicity and boiling point compared to mono-substituted acetamides. Widely used as a polar aprotic solvent in polymer production and pharmaceuticals .

N-Ethylacetamide (CAS 625-50-3)

- Structure : Single ethyl group on the nitrogen.

- Molecular Weight : 87.12 g/mol.

- Properties : Less steric hindrance than this compound, leading to higher reactivity in nucleophilic substitutions. Used in peptide synthesis and as a solvent additive .

- Safety: Limited hazard data available; lower molecular weight suggests faster metabolic clearance .

N,N-Dimethylacetamide (DMAC, CAS 127-19-5)

- Structure : Two methyl groups on the nitrogen.

- Molecular Weight : 87.12 g/mol.

- Properties : High polarity and water miscibility. A versatile solvent in electronics and pharmaceuticals.

- Safety : Recognized reproductive toxin; regulated under OSHA standards .

Acetanilide (N-Phenylacetamide, CAS 103-84-4)

- Structure : Aromatic phenyl group instead of alkyl chains.

- Molecular Weight : 135.17 g/mol.

- Properties : Lower solubility in water due to aromaticity; historically used as an analgesic but phased out due to toxicity (methemoglobinemia risk) .

N-(2-Hydroxyethyl)acetamide (CAS 142-26-7)

- Structure : Hydroxyethyl substituent.

- Molecular Weight : 103.12 g/mol.

- Properties : Hydrophilic due to hydroxyl group; employed in cosmetics and personal care products as a humectant .

Data Table: Key Properties of Acetamide Derivatives

| Compound | CAS No. | Molecular Weight (g/mol) | Substituents | Key Applications |

|---|---|---|---|---|

| This compound | — | ~129.16 (estimated) | Ethyl, Acetyl | Research intermediates |

| N,N-Diethylacetamide | 685-91-6 | 115.18 | Two ethyls | Solvent, polymers |

| N-Ethylacetamide | 625-50-3 | 87.12 | Ethyl | Organic synthesis |

| N,N-Dimethylacetamide | 127-19-5 | 87.12 | Two methyls | Electronics, pharma |

| Acetanilide | 103-84-4 | 135.17 | Phenyl | Former analgesic |

| N-(2-Hydroxyethyl)acetamide | 142-26-7 | 103.12 | Hydroxyethyl | Cosmetics |

Research Findings and Trends

- Solvent Performance : N,N-Diethylacetamide and DMAC dominate industrial solvent applications due to their polarity and thermal stability. This compound’s dual substitution may offer intermediate polarity, but its synthetic accessibility and cost-effectiveness compared to DMAC require further study .

- Toxicity Profiles: Alkyl-substituted acetamides (e.g., DMAC) show higher systemic toxicity than aryl or hydroxylated variants.

- Pharmaceutical Relevance : Acetanilide derivatives highlight the trade-off between bioactivity and toxicity. This compound’s structure could be explored for prodrug designs, leveraging metabolic deacetylation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.